![molecular formula C8H12N2O2 B011249 (3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 19943-28-3](/img/structure/B11249.png)
(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, also known as 8-Methyl-3-(2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, is a chemical compound that has been the subject of scientific research in recent years. This compound has shown promising results in various applications, including the treatment of cancer and neurological disorders.
Wirkmechanismus
The mechanism of action of (3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is complex and involves multiple pathways. Studies have shown that this compound can inhibit the activity of various enzymes and proteins that are essential for the growth and survival of cancer cells. In addition, (3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione can induce oxidative stress in cancer cells, which can lead to apoptosis and cell death.
Biochemische Und Physiologische Effekte
(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the size of tumors in vivo. In addition, (3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is its potent anti-cancer properties. This compound has shown promising results in various preclinical studies, and its efficacy and safety are currently being evaluated in clinical trials. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, (3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione can have off-target effects, which can lead to unwanted side effects.
Zukünftige Richtungen
There are several future directions for the scientific research of (3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione. One of the most significant directions is the development of more efficient and cost-effective synthesis methods for this compound. In addition, further studies are needed to elucidate the mechanism of action of (3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione and its potential off-target effects. Furthermore, the efficacy and safety of this compound in clinical trials need to be evaluated to determine its potential as a therapeutic agent for cancer and neurological disorders. Finally, there is a need for the development of more efficient drug delivery systems for (3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione to overcome its low solubility in water and improve its bioavailability.
Conclusion
In conclusion, (3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a promising compound that has shown potent anti-cancer and neuroprotective properties in various preclinical studies. The synthesis of this compound is complex, but its efficacy and safety are currently being evaluated in clinical trials. Further studies are needed to elucidate the mechanism of action of (3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione and its potential off-target effects. Moreover, the development of more efficient drug delivery systems for this compound is essential to overcome its low solubility in water and improve its bioavailability.
Synthesemethoden
The synthesis of (3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a complex process that involves multiple steps. One of the most commonly used methods for synthesizing this compound is the reaction of 3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione with pyridine-2,4-dicarboxylic acid followed by a cyclization reaction. The yield of this synthesis method is relatively high, and the purity of the final product can be easily achieved through various purification techniques.
Wissenschaftliche Forschungsanwendungen
(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that (3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has potent anti-cancer properties and can inhibit the growth of cancer cells in vitro and in vivo. This compound has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention and treatment of cancer.
Eigenschaften
CAS-Nummer |
19943-28-3 |
|---|---|
Produktname |
(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
Molekularformel |
C8H12N2O2 |
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C8H12N2O2/c1-5-8(12)10-4-2-3-6(10)7(11)9-5/h5-6H,2-4H2,1H3,(H,9,11)/t5-,6-/m1/s1 |
InChI-Schlüssel |
WSLYCILIEOFQPK-PHDIDXHHSA-N |
Isomerische SMILES |
C[C@@H]1C(=O)N2CCC[C@@H]2C(=O)N1 |
SMILES |
CC1C(=O)N2CCCC2C(=O)N1 |
Kanonische SMILES |
CC1C(=O)N2CCCC2C(=O)N1 |
Synonyme |
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methyl-, (3R-trans)- (8CI,9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



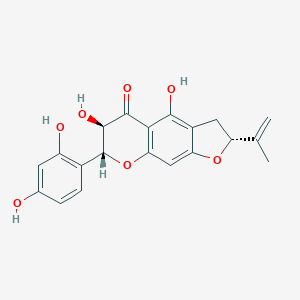
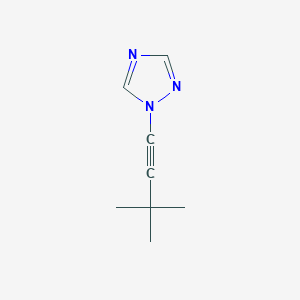


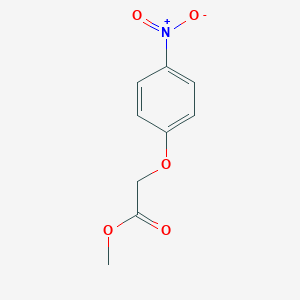

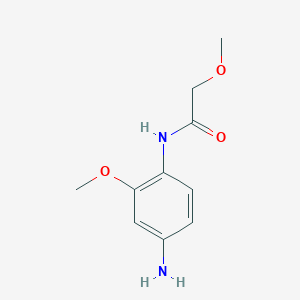
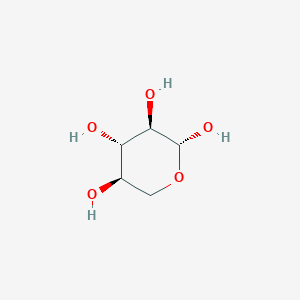
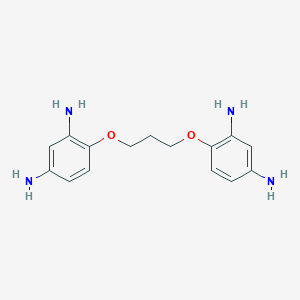
![N-[(2r)-2-({n~5~-[amino(Iminio)methyl]-L-Ornithyl-L-Valyl}amino)-4-Methylpentyl]-L-Phenylalanyl-L-Alpha-Glutamyl-L-Alanyl-L-Norleucinamide](/img/structure/B11191.png)

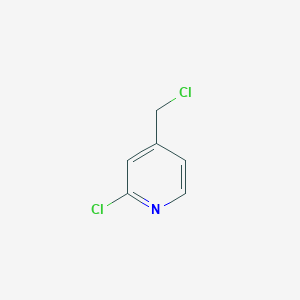
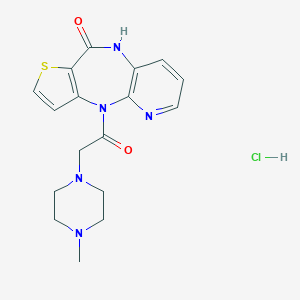
![hexahydro-1H-pyrido[1,2-a]pyrazin-4(6H)-one](/img/structure/B11198.png)